Propan-2-yl methyl(phenyl)arsinite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl methyl(phenyl)arsinite is an organoarsenic compound with the molecular formula C10H15AsO It is characterized by the presence of an arsenic atom bonded to a propan-2-yl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl methyl(phenyl)arsinite typically involves the reaction of phenylarsine oxide with isopropyl methyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust equipment. The process is scaled up to accommodate the increased demand for the compound in various applications. Quality control measures are implemented to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl methyl(phenyl)arsinite undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides, which are more stable and less reactive.
Reduction: Reduction reactions can convert the compound into its corresponding arsenic hydrides.
Substitution: The phenyl group can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine, and the reactions are conducted under controlled temperatures to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include arsenic oxides, arsenic hydrides, and various substituted derivatives of this compound
Scientific Research Applications
Propan-2-yl methyl(phenyl)arsinite has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propan-2-yl methyl(phenyl)arsinite involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the arsenic atom, which forms covalent bonds with sulfur atoms in thiol groups.
Comparison with Similar Compounds
Similar Compounds
Phenylarsine oxide: Similar in structure but lacks the propan-2-yl and methyl groups.
Arsenic trioxide: A simpler arsenic compound with different chemical properties and applications.
Dimethylarsinic acid: Contains two methyl groups bonded to arsenic, differing in structure and reactivity.
Uniqueness
Propan-2-yl methyl(phenyl)arsinite is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
64423-22-9 |
---|---|
Molecular Formula |
C10H15AsO |
Molecular Weight |
226.15 g/mol |
IUPAC Name |
methyl-phenyl-propan-2-yloxyarsane |
InChI |
InChI=1S/C10H15AsO/c1-9(2)12-11(3)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
BOFRLXDDXIYZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)O[As](C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.